N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide
CAS No.: 922067-44-5
Cat. No.: VC6514836
Molecular Formula: C24H30N4O3
Molecular Weight: 422.529
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 922067-44-5 |
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Molecular Formula | C24H30N4O3 |
Molecular Weight | 422.529 |
IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide |
Standard InChI | InChI=1S/C24H30N4O3/c1-17-3-6-20(7-4-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)(H,26,30) |
Standard InChI Key | PMWRKXXEHYCWDF-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Introduction
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide is a synthetic organic molecule belonging to the oxalamide family. This compound features a unique structural framework that integrates an indolinyl moiety, a morpholinoethyl group, and a p-tolyl substituent, all linked via an oxalamide backbone. Its structural complexity and functional diversity make it a candidate for applications in medicinal chemistry and biochemical research.
Structural Characteristics
The molecular structure of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide can be broken down as follows:
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Indolinyl Moiety: Derived from indole, this contributes to the compound’s aromaticity and potential biological activity.
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Morpholinoethyl Group: A morpholine ring attached via an ethyl linker, enhancing solubility and interaction with biological targets.
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p-Tolyl Substituent: Adds lipophilicity and influences binding affinity in receptor interactions.
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Oxalamide Linkage: Acts as the central scaffold connecting the functional groups.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions:
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Formation of the Oxalamide Backbone: Reaction between oxalyl chloride and amines under anhydrous conditions.
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Functionalization: Sequential addition of the indolinyl, morpholinoethyl, and p-tolyl groups using nucleophilic substitution or condensation reactions.
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Purification: Techniques such as recrystallization or column chromatography are employed to achieve high purity.
Analytical methods like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC-MS) are used to monitor reaction progress and confirm product identity.
Biological Applications
Compounds with similar structures have shown promise in various biological contexts:
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Enzyme Inhibition: The oxalamide scaffold can interact with proteases or kinases, potentially modulating their activity.
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Receptor Binding: The indolinyl group enhances affinity for neurotransmitter receptors or other protein targets.
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Anticancer Potential: Structural analogs have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting proliferation pathways.
Further studies are needed to evaluate the specific bioactivity of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide.
Research Findings from Analogous Compounds
Studies on related oxalamides provide insights into potential applications:
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Cytotoxicity: Analogous compounds have shown selective cytotoxicity against various cancer cell lines by activating caspase-dependent apoptotic pathways .
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Anti-inflammatory Activity: Molecular docking studies suggest that similar compounds could inhibit enzymes like cyclooxygenase (COX), reducing inflammation .
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Drug-Like Properties: Evaluation using tools like SwissADME has revealed favorable pharmacokinetics for related molecules .
Limitations and Future Directions
While structurally promising, further research is necessary to:
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Assess pharmacokinetics and toxicity profiles.
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Conduct in vitro and in vivo bioassays to confirm biological activity.
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Optimize synthetic routes for scalability and cost-effectiveness.
This detailed overview highlights the structural features, synthesis, properties, and potential applications of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide while emphasizing its relevance in scientific research domains such as medicinal chemistry and biochemistry.
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